(R)-2-Amino-2-methyl-3-phenylpropanoic acid chemical properties
(R)-2-Amino-2-methyl-3-phenylpropanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-methyl-3-phenylpropanoic Acid
Authored by: A Senior Application Scientist
Introduction
(R)-2-Amino-2-methyl-3-phenylpropanoic acid, also known as α-Methyl-D-phenylalanine, is a non-proteinogenic α,α-disubstituted amino acid.[1] Unlike its proteinogenic counterpart, phenylalanine, the presence of a methyl group at the alpha-carbon introduces significant steric hindrance and conformational constraints. This structural feature is of paramount interest to researchers, scientists, and drug development professionals. The restricted rotation around the N-Cα and Cα-C bonds makes this molecule a valuable building block in peptide synthesis and drug design, where it is used to create more stable and selective therapeutic agents.[2] Its unique properties influence peptide secondary structure, enhance resistance to enzymatic degradation, and allow for the exploration of specific receptor-ligand interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, offering field-proven insights for its effective utilization in a research and development setting.
Molecular Structure and Physicochemical Properties
The defining characteristic of (R)-2-Amino-2-methyl-3-phenylpropanoic acid is the quaternary, stereogenic center at the α-carbon. This center is substituted with an amino group, a carboxyl group, a methyl group, and a benzyl group. The (R)-configuration dictates the specific three-dimensional arrangement of these substituents. This α-methylation is the primary driver of its unique chemical behavior, imparting a higher degree of hydrophobicity and conformational rigidity compared to D-phenylalanine.[1][2] The molecule exists as a zwitterion in solution, possessing both a positive and a negative charge.[1]
Caption: 2D representation of (R)-2-Amino-2-methyl-3-phenylpropanoic acid.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of (R)-2-Amino-2-methyl-3-phenylpropanoic acid, compiled from various chemical databases.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-2-methyl-3-phenylpropanoic acid | PubChem[3] |
| Synonyms | α-Methyl-D-phenylalanine, (R)-(+)-α-Methylphenylalanine | CymitQuimica[1] |
| CAS Number | 17350-84-4 | PubChem[3] |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[3] |
| Molecular Weight | 179.22 g/mol | PubChem[3] |
| Appearance | White to off-white solid | Chem-Impex[2] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| XLogP3-AA | -1.2 | PubChem[3] |
| Formal Charge | 0 | PubChem[3] |
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of (R)-2-Amino-2-methyl-3-phenylpropanoic acid. The following section details the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons of the phenyl group will appear as a multiplet in the range of δ 7.2-7.4 ppm. The two diastereotopic protons of the benzyl CH₂ group will likely appear as two doublets (an AB quartet) due to restricted rotation, typically between δ 2.8-3.2 ppm. The singlet for the α-methyl group protons will be observed further upfield, around δ 1.5 ppm. The broad singlet for the amino (NH₂) protons can vary in position and is exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum provides confirmation of the carbon framework. The carboxyl carbon (C=O) will be the most downfield signal, typically >175 ppm. The aromatic carbons will resonate in the δ 125-140 ppm region. The quaternary α-carbon signal will be found around δ 60-65 ppm. The benzyl CH₂ carbon signal is expected around δ 40-45 ppm, and the α-methyl carbon signal will be the most upfield, typically around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. Characteristic absorption bands include:
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N-H stretch: A broad band from 3000-3300 cm⁻¹ for the amino group.
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O-H stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the carboxylic acid, overlapping with the N-H and C-H stretches.
-
C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.
Chiral HPLC for Enantiomeric Purity Assessment
The determination of enantiomeric excess (e.e.) is critical. A self-validating system using chiral chromatography is the standard. The causality behind this choice is that the chiral stationary phase (CSP) forms transient, diastereomeric complexes with each enantiomer, leading to different retention times and allowing for their separation and quantification.
Protocol: Chiral HPLC Analysis
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column, such as a Chiralpak AD-H or equivalent, is often effective for separating amino acid derivatives.
-
Mobile Phase: A mixture of hexane, ethanol, and methanol (e.g., 92:4:4) with a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) is a common starting point. The modifier ensures the analyte is in a single protonation state.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the sample (e.g., 1 mg) in the mobile phase or a compatible solvent (e.g., methanol) to a final concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, where the phenyl group has strong absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C for reproducibility.
-
-
Data Analysis:
-
Run a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Caption: Workflow for determining enantiomeric purity via Chiral HPLC.
Synthesis and Chemical Reactivity
The synthesis of enantiomerically pure (R)-2-Amino-2-methyl-3-phenylpropanoic acid requires asymmetric methods to control the stereochemistry at the quaternary carbon.
General Asymmetric Synthesis Strategy
A common and robust approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. For instance, the Evans asymmetric synthesis using a chiral oxazolidinone auxiliary is a well-established method. The causality of this method's success lies in the auxiliary's ability to direct the incoming electrophile (a benzylating agent) to one face of the enolate, thereby establishing the desired stereocenter.
Conceptual Synthesis Workflow
-
Acylation: A chiral auxiliary (e.g., an Evans oxazolidinone) is acylated with a protected alanine derivative.
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Enolate Formation: The N-acylated auxiliary is treated with a strong base (e.g., LDA or NaHMDS) at low temperature to form a stereochemically defined enolate.
-
Asymmetric Alkylation: The enolate is reacted with an electrophile, such as benzyl bromide, to introduce the phenylpropyl side chain. The chiral auxiliary sterically shields one face of the enolate, leading to high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved, typically under hydrolytic conditions (e.g., LiOH/H₂O₂), to release the desired α-methylated amino acid.[4]
Caption: Generalized workflow for the asymmetric synthesis of the title compound.
Chemical Reactivity
The reactivity of α-Methyl-D-phenylalanine is governed by its amino and carboxyl functional groups, but is modulated by the α-methyl group.
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Amide Bond Formation: The carboxyl group can be activated (e.g., with EDC/HOBt) to couple with other amines or amino acids. The α-methyl group can slow the rate of peptide coupling due to steric hindrance, sometimes requiring stronger coupling reagents or longer reaction times.
-
N-Protection/Derivatization: The amino group readily reacts with protecting groups like Boc-anhydride or Fmoc-OSu, which is a standard procedure for its use in solid-phase peptide synthesis.
-
Esterification: The carboxylic acid can be esterified under acidic conditions with an alcohol.
-
Enzymatic Stability: The α-methyl group provides significant steric shielding against enzymatic cleavage by peptidases, a key reason for its incorporation into peptide-based drug candidates to increase their in vivo half-life.[2]
Applications in Drug Discovery and Neuroscience
The unique structural and chemical properties of (R)-2-Amino-2-methyl-3-phenylpropanoic acid make it a molecule of significant interest in several fields.
-
Peptidomimetics and Drug Design: As a constrained amino acid, it serves as a building block to create peptides with more defined secondary structures (e.g., helices or turns). This conformational rigidity can lead to higher receptor binding affinity and selectivity. Its enhanced stability against proteolysis improves the pharmacokinetic profiles of peptide drugs.[2]
-
Neurotransmitter Modulation: The racemate and L-enantiomer (α-Methyl-L-phenylalanine) are known inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[5] This activity leads to the depletion of neurotransmitters like dopamine and norepinephrine. While this specific activity is primarily associated with the L-form, the D-form is valuable as a stereochemical control in such studies and for investigating the stereospecificity of enzyme and transporter interactions.[1][5]
-
Metabolic Pathway Research: It is used to study amino acid metabolism and transport. For example, α-methylphenylalanine is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier.[5]
-
Synthesis of Other Active Molecules: It serves as a chiral intermediate in the synthesis of other important compounds. For instance, related structures are precursors in the synthesis of L-methyldopa, an antihypertensive drug.[6]
Safety, Handling, and Storage
-
Hazard Identification: According to aggregated GHS data, the compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. For long-term stability, storage at 0-8°C is recommended.[2]
Conclusion
(R)-2-Amino-2-methyl-3-phenylpropanoic acid is more than just a methylated analog of D-phenylalanine. It is a sophisticated chemical tool whose constrained conformation and enhanced enzymatic stability provide rational solutions to long-standing challenges in drug development, particularly in the field of peptidomimetics. Its ability to modulate biological systems, from neurotransmitter pathways to amino acid transport, underscores its importance in chemical biology and medicinal chemistry. A thorough understanding of its physicochemical properties, reactivity, and analytical characterization, as outlined in this guide, is essential for any researcher aiming to leverage its unique potential to engineer novel therapeutics and probe complex biological systems.
References
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PubChem. (R)-Methyl 2-amino-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
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Müller-Hartwieg, J. C. D., et al. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Organic Syntheses Procedure. [Link]
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Wikipedia. α-Methylphenylalanine. [Link]
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PubChem. alpha-Methyl-D-phenylalanine. National Center for Biotechnology Information. [Link]
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PubChem. DL-alpha-Methylphenylalanine. National Center for Biotechnology Information. [Link]
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Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]
- Google Patents. Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
-
Yu, W., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. National Center for Biotechnology Information. [Link]
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